4-Bromo-N,N-diethyl-3-(trifluoromethyl)benzenesulfonamide

Lipophilicity ADME logP

4-Bromo-N,N-diethyl-3-(trifluoromethyl)benzenesulfonamide (CAS 1020253-03-5; molecular formula C₁₁H₁₃BrF₃NO₂S; MW 360.19 g/mol) is a fully N,N-disubstituted aryl sulfonamide building block featuring a para-bromo substituent and a meta-trifluoromethyl group on the benzene ring. It possesses zero hydrogen bond donors (HBD = 0), a computed XLogP3 of 3.4, and a topological polar surface area (TPSA) of 45.8 Ų.

Molecular Formula C11H13BrF3NO2S
Molecular Weight 360.19 g/mol
CAS No. 1020253-03-5
Cat. No. B1393121
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-Bromo-N,N-diethyl-3-(trifluoromethyl)benzenesulfonamide
CAS1020253-03-5
Molecular FormulaC11H13BrF3NO2S
Molecular Weight360.19 g/mol
Structural Identifiers
SMILESCCN(CC)S(=O)(=O)C1=CC(=C(C=C1)Br)C(F)(F)F
InChIInChI=1S/C11H13BrF3NO2S/c1-3-16(4-2)19(17,18)8-5-6-10(12)9(7-8)11(13,14)15/h5-7H,3-4H2,1-2H3
InChIKeyYWTSSKIFTPDTJV-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

4-Bromo-N,N-diethyl-3-(trifluoromethyl)benzenesulfonamide (CAS 1020253-03-5): Physicochemical Identity and Procurement-Relevant Baseline


4-Bromo-N,N-diethyl-3-(trifluoromethyl)benzenesulfonamide (CAS 1020253-03-5; molecular formula C₁₁H₁₃BrF₃NO₂S; MW 360.19 g/mol) is a fully N,N-disubstituted aryl sulfonamide building block featuring a para-bromo substituent and a meta-trifluoromethyl group on the benzene ring. It possesses zero hydrogen bond donors (HBD = 0), a computed XLogP3 of 3.4, and a topological polar surface area (TPSA) of 45.8 Ų [1]. The compound is commercially available at purities of ≥95% to ≥97% from multiple suppliers, with storage at room temperature . Its structural features—a synthetic handle for cross-coupling (aryl bromide) combined with a metabolically stabilizing CF₃ group and a tertiary sulfonamide resistant to N-dealkylation—position it as a versatile intermediate for medicinal chemistry and agrochemical research programs.

Why 4-Bromo-N,N-diethyl-3-(trifluoromethyl)benzenesulfonamide Cannot Be Casually Substituted: Structural Determinants of Differentiated Physicochemical Behavior


Trifluoromethyl-substituted benzenesulfonamides with varying N-substitution patterns and ring halogenation cannot be interchanged without altering key molecular properties. Eliminating the CF₃ group drops the computed XLogP3 from 3.4 to approximately 3.45—but with a dramatically different LogP distribution (the non-CF₃ analog 4-bromo-N,N-diethylbenzenesulfonamide, CAS 90944-62-0, has a measured LogP of 3.56 and an estimated water solubility of 43.77 mg/L [1]), which alters both partitioning behavior and aqueous solubility . Reducing N-substitution from N,N-diethyl to N-methyl (CAS 1020253-01-3) reintroduces a hydrogen bond donor (HBD = 1, sulfonamide NH) , fundamentally altering hydrogen-bonding capacity, crystal packing, and target engagement potential. Conversely, increasing N-substitution to N-cyclohexyl (CAS 1020253-02-4) raises LogP to 5.55 and increases TPSA to 54.55 Ų, shifting the compound into a distinct property space. These three substitution axes—ring CF₃ presence, N-alkyl bulk, and HBD count—are each independently capable of altering permeability, solubility, and protein-binding profiles, precluding casual analog substitution without experimental re-validation.

Quantitative Differentiation Evidence for 4-Bromo-N,N-diethyl-3-(trifluoromethyl)benzenesulfonamide versus Closest Analogs


Lipophilicity Tuning: XLogP3 of 3.4 Achieves Intermediate logP Between Non-CF₃ and High-Lipophilicity N-Cyclohexyl Analogs

The target compound's computed XLogP3 of 3.4 (PubChem) places it in a differentiated lipophilicity window. The non-CF₃ analog 4-bromo-N,N-diethylbenzenesulfonamide (CAS 90944-62-0) registers a comparable ACD/LogP of 3.45 but lacks the electron-withdrawing and metabolic stabilization conferred by the CF₃ group . In contrast, the N-cyclohexyl analog (CAS 1020253-02-4) exhibits a substantially higher experimental LogP of 5.55, which may drive excessive lipophilicity and poor aqueous solubility (computed 8.5 × 10⁻³ g/L at 25°C) [1]. The N-methyl analog (CAS 1020253-01-3) displays lower LogP values ranging from 2.38 to 3.85 depending on the computational method, and its reintroduced sulfonamide NH (HBD = 1) fundamentally alters hydrogen-bonding capacity relative to the tertiary sulfonamide target.

Lipophilicity ADME logP Drug design Permeability

Hydrogen Bond Donor Count of Zero Confers Differentiated Permeability and Crystallization Behavior versus N-H-Bearing Analogs

The target compound is a fully N,N-disubstituted tertiary sulfonamide with a hydrogen bond donor count of zero (HBD = 0) [1]. This distinguishes it from the N-ethyl analog (CAS 1020252-99-6) and the N-cyclohexyl analog (CAS 1020253-02-4), both of which bear a sulfonamide NH (HBD = 1). The N-methyl analog (CAS 1020253-01-3) also has HBD = 1. The absence of a hydrogen bond donor reduces the compound's capacity for intermolecular hydrogen bonding, which has two practical consequences: (i) enhanced passive membrane permeability relative to HBD-containing analogs of similar MW, and (ii) reduced propensity for strong crystal lattice stabilization via H-bond networks, which can translate into lower melting points and altered solid-state handling properties. The TPSA of 45.8 Ų is well within the favorable range for oral bioavailability (TPSA < 140 Ų per Veber's rule) and is identical within computational error to the non-CF₃ analog (PSA 45.76 Ų), indicating that the CF₃ group adds lipophilicity without expanding polar surface area.

Hydrogen bonding Permeability Crystallization TPSA Drug-likeness

Molecular Weight of 360.19 g/mol Occupies a Favorable Intermediate Space for Fragment-to-Lead Optimization

With a molecular weight of 360.19 g/mol, the target compound sits in an attractive intermediate range for medicinal chemistry: it is below the typical lead-like MW ceiling of ~450 Da yet substantially larger than a typical fragment (MW < 300 Da per the Rule of Three) . Among close structural analogs, the molecular weight spans from 292.19 (non-CF₃ analog, CAS 90944-62-0) to 386.23 (N-cyclohexyl analog, CAS 1020253-02-4) . The N-methyl (318.11) and N,N-dimethyl (332.14) analogs carry lower MW but reintroduce or retain different H-bonding profiles. The target compound's MW increment of +68 Da over the non-CF₃ analog is attributable to the CF₃ group (three fluorine atoms replacing three hydrogens), a substitution that is well-validated in medicinal chemistry for improving metabolic stability without exceeding lead-like MW thresholds.

Molecular weight Fragment-based drug discovery Lead optimization Rule of 3 Ligand efficiency

4-Trifluoromethyl Benzenesulfonamide Scaffold Validated in Potent Dual VEGFR-2/FGFR1 Kinase Inhibition (IC₅₀ 0.025–0.026 µM)

Although direct biological data for 4-bromo-N,N-diethyl-3-(trifluoromethyl)benzenesulfonamide itself are not publicly available in peer-reviewed literature, the 4-trifluoromethyl benzenesulfonamide core scaffold has been rigorously validated in a 2024 study by Hassan et al., where compound 6l (a 4-trifluoromethyl benzenesulfonamide derivative) demonstrated dual VEGFR-2 and FGFR1 kinase inhibition with IC₅₀ values of 0.025 µM and 0.026 µM respectively—exceeding the potency of reference inhibitors sorafenib (1.8-fold) and staurosporine (1.3-fold) [1]. The same scaffold also showed EGFR IC₅₀ = 0.106 µM and PDGFR-β IC₅₀ = 0.077 µM, and achieved a mean growth inhibition of 60.38% across the NCI-60 cancer cell line panel at 10 µM. The para-bromo substituent present in the target compound serves as a synthetic diversification point—analogous to halogen handles used in this study—enabling late-stage SAR exploration through Suzuki, Buchwald-Hartwig, or other Pd-catalyzed cross-coupling reactions to elaborate the 4-position while retaining the validated CF₃-sulfonamide pharmacophore.

Kinase inhibition VEGFR-2 FGFR1 Anticancer Scaffold validation Structure-activity relationship

Aryl Bromide Handle Enables Pd-Catalyzed Cross-Coupling Diversification; CF₃ Group Provides Metabolic Stability Not Available in Non-Fluorinated Analogs

The compound's para-bromo substituent is a well-precedented handle for palladium-catalyzed cross-coupling reactions (Suzuki-Miyaura, Buchwald-Hartwig, Sonogashira, etc.), enabling diversification at the 4-position without altering the sulfonamide or CF₃ moieties . The simultaneous presence of a trifluoromethyl group provides metabolic stabilization through the strength of the C–F bond (bond dissociation energy ~485 kJ/mol vs. ~413 kJ/mol for C–H), which resists cytochrome P450-mediated oxidative metabolism—an attribute absent in the non-fluorinated comparator 4-bromo-N,N-diethylbenzenesulfonamide (CAS 90944-62-0). The N,N-diethyl tertiary sulfonamide further eliminates the metabolic liability of N-dealkylation that can affect N-H or N-methyl sulfonamides. The precursor sulfonyl chloride (4-bromo-3-(trifluoromethyl)benzenesulfonyl chloride, CAS 351003-47-9) is commercially available at 97% purity, confirming a reliable synthetic route from readily accessible starting materials .

Cross-coupling Suzuki reaction Building block Metabolic stability C-F bond Late-stage functionalization

High-Confidence Research and Industrial Application Scenarios for 4-Bromo-N,N-diethyl-3-(trifluoromethyl)benzenesulfonamide


Kinase Inhibitor Library Design: Core Scaffold for Parallel SAR Exploration at the 4-Position via Suzuki Coupling

Medicinal chemistry teams pursuing kinase inhibitors—particularly those targeting VEGFR, FGFR, or related tyrosine kinases—can deploy this compound as a late-stage diversification scaffold. The validated 4-trifluoromethyl benzenesulfonamide core has demonstrated nanomolar dual VEGFR-2/FGFR1 inhibition (IC₅₀ 0.025/0.026 µM) [1]. The para-bromo group enables single-step Suzuki-Miyaura coupling with diverse boronic acids to generate focused libraries exploring 4-position SAR without de novo core synthesis. The tertiary sulfonamide (HBD = 0) and intermediate lipophilicity (XLogP3 = 3.4) support favorable permeability characteristics for cellular target engagement assays.

Agrochemical Lead Generation: Trifluoromethyl-Sulfonamide Building Block with Cross-Coupling Handle

Trifluoromethyl-substituted aryl sulfonamides are privileged scaffolds in agrochemical discovery, where the CF₃ group confers enhanced metabolic stability in plant and soil environments. The para-bromo handle enables late-stage diversification to introduce heterocyclic or aryl substituents found in commercial sulfonamide herbicides and fungicides. The compound's intermediate lipophilicity (XLogP3 = 3.4) and zero HBD count support foliar uptake and translocation properties desirable in crop protection candidates [2]. The commercial availability of the sulfonyl chloride precursor (CAS 351003-47-9) at 97% purity ensures reproducible synthesis at scale.

Fragment-to-Lead Optimization: Merging Halogen-Based Fragment Growing with Metabolic Stabilization

At MW 360.19, this compound occupies the upper fragment / lower lead-like space, making it suitable for fragment-merging or fragment-growing strategies. The Br atom enables direct fragment elaboration via cross-coupling, while the CF₃ group provides intrinsic metabolic stability without adding hydrogen bond donors that would reduce ligand efficiency. The scaffold's compliance with lead-likeness criteria (MW < 400, TPSA < 140 Ų, rotatable bonds ≤ 4, HBD = 0) supports efficient optimization trajectories where MW growth is anticipated during subsequent SAR cycles [1].

Chemical Biology Probe Synthesis: Photoswitchable or Biotinylated Probe Precursor

The para-bromo substituent can be directly exploited for installing alkyne, azide, or biotin tags via Sonogashira or Buchwald-Hartwig coupling, enabling the synthesis of chemical biology probes (e.g., photoaffinity labels, PROTAC linker attachment points, or pull-down probes) that retain the CF₃-benzenesulfonamide pharmacophore. The N,N-diethyl tertiary sulfonamide eliminates the N-H proton that could otherwise interfere with tag conjugation chemistry or introduce undesired hydrogen-bonding interactions with off-target proteins.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

16 linked technical documents
Explore Hub


Quote Request

Request a Quote for 4-Bromo-N,N-diethyl-3-(trifluoromethyl)benzenesulfonamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.